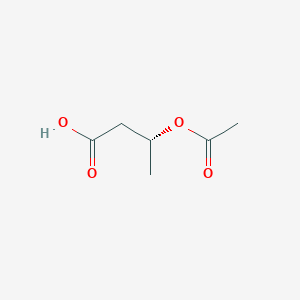![molecular formula C17H19ClS B14645014 1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene CAS No. 54997-25-0](/img/structure/B14645014.png)
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene is an organic compound that features a benzene ring substituted with a butylphenylsulfanyl group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene typically involves the following steps:
Formation of the Butylphenylsulfanyl Group: This can be achieved by reacting 4-butylphenol with a suitable thiolating agent such as thiourea, followed by oxidation to form the sulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis, ensuring precise reaction conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products vary depending on the nucleophile used, such as alcohols, amines, or ethers.
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding methyl derivative.
Scientific Research Applications
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene involves:
Molecular Targets: The compound can interact with various molecular targets depending on its functional groups.
Pathways: It may participate in pathways involving nucleophilic substitution or oxidation-reduction reactions, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)sulfanyl]-2-(chloromethyl)benzene
- 1-[(4-Ethylphenyl)sulfanyl]-2-(chloromethyl)benzene
- 1-[(4-Propylphenyl)sulfanyl]-2-(chloromethyl)benzene
Uniqueness
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene is unique due to the presence of the butyl group, which can influence its reactivity and physical properties compared to its methyl, ethyl, and propyl analogs.
Properties
CAS No. |
54997-25-0 |
|---|---|
Molecular Formula |
C17H19ClS |
Molecular Weight |
290.9 g/mol |
IUPAC Name |
1-butyl-4-[2-(chloromethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C17H19ClS/c1-2-3-6-14-9-11-16(12-10-14)19-17-8-5-4-7-15(17)13-18/h4-5,7-12H,2-3,6,13H2,1H3 |
InChI Key |
VAXBCCVOSYQLQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)

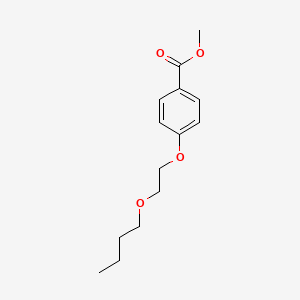
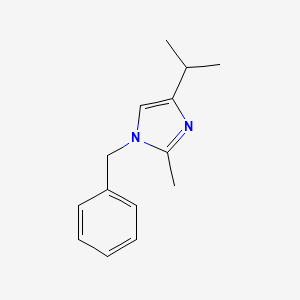
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)

![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
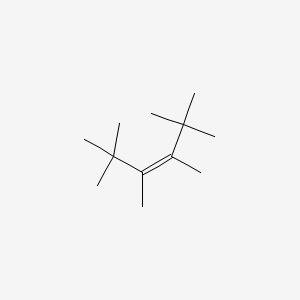
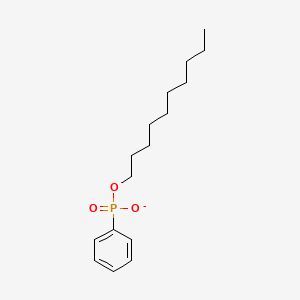
![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
